molecular formula C12H15NO2 B8366073 4-(1-(N-Acetylamino)cyclopropyl)anisole

4-(1-(N-Acetylamino)cyclopropyl)anisole

Cat. No.: B8366073
M. Wt: 205.25 g/mol
InChI Key: WFRNGEIAAMIOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(N-Acetylamino)cyclopropyl)anisole is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopropyl]acetamide

InChI

InChI=1S/C12H15NO2/c1-9(14)13-12(7-8-12)10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

WFRNGEIAAMIOIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of Compound 7 (1.25 g, 7.66 mmol) in CH2 Cl2 (40 ml) was added acetic anhydride (860 mg, 8.42 mmol) and triethylamine (2.32 g, 22.98 mmol) at room temperature. The reaction mixture was stirred at room temperature for 22 h. The mixture was diluted with H2O (50 ml) and stirred for 10 min. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined solution was washed with 10% HCl aq., sat. NaHCO3 aq. and brine, dried (MgSO4) and concentrated in vacuo to give crude product (1.58 g, quant.), which was recrystallized from hexane-ethyl acetate to give Compound 8 (1.26 g, 80%) as a white solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

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